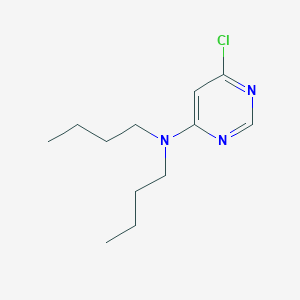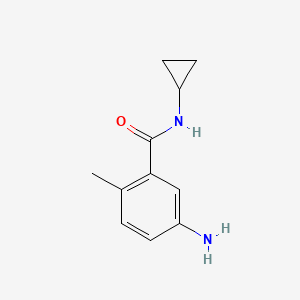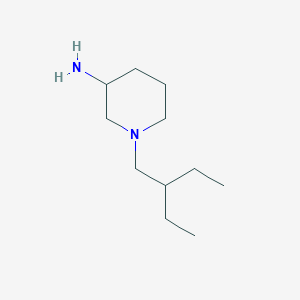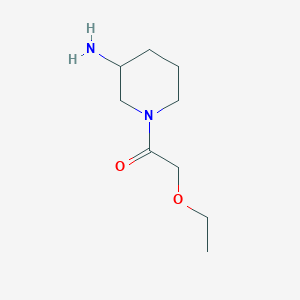
1-(3-氨基哌啶-1-基)-2-乙氧基乙烷-1-酮
描述
“1-(3-Aminopiperidin-1-yl)-2-ethoxyethan-1-one” is a chemical compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Aminopiperidin-1-yl)-2-ethoxyethan-1-one” include a density of 1.0±0.1 g/cm3, boiling point of 273.6±33.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, enthalpy of vaporization of 51.2±3.0 kJ/mol, and flash point of 119.3±25.4 °C .
科学研究应用
药物设计
哌啶类化合物是药物设计中最重要的合成片段之一 . 它们的衍生物存在于二十多种药物类别中,以及生物碱中 .
生物活性哌啶的合成
开发快速、经济有效的取代哌啶类化合物合成方法是现代有机化学的重要任务 . 根据Sci-Finder,过去五年发表了7000多篇与哌啶相关的论文 .
药物应用
涵盖了合成和天然哌啶的药物应用,以及含有哌啶部分的潜在药物的发现和生物学评估方面的最新科学进展 .
二肽基肽酶-4 (DPP-4) 抑制剂
与“1-(3-氨基哌啶-1-基)-2-乙氧基乙烷-1-酮”相似的化合物已被用作DPP-4抑制剂 . 例如,BI 1356是一种新型DPP-4抑制剂,目前正在临床开发中,用于治疗2型糖尿病 .
2型糖尿病的治疗
BI 1356,一种类似于“1-(3-氨基哌啶-1-基)-2-乙氧基乙烷-1-酮”的化合物,与其他DPP-4抑制剂相比,具有更强的效力和更长的作用持续时间,使其成为治疗2型糖尿病的潜在候选药物 .
控制胰高血糖素样肽-1 和胰岛素
BI 1356等DPP-4抑制剂的作用是通过控制胰高血糖素样肽-1和胰岛素来介导的 . 这使得“1-(3-氨基哌啶-1-基)-2-乙氧基乙烷-1-酮”成为类似应用的潜在候选药物。
作用机制
Target of Action
The primary target of 1-(3-Aminopiperidin-1-yl)-2-ethoxyethan-1-one is Dipeptidyl peptidase 4 . Dipeptidyl peptidase 4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for insulin secretion in response to meals .
Mode of Action
1-(3-Aminopiperidin-1-yl)-2-ethoxyethan-1-one interacts with its target, Dipeptidyl peptidase 4, by inhibiting its activity . This inhibition prevents the breakdown of incretin hormones, leading to increased insulin secretion and decreased glucagon release. As a result, blood glucose levels are reduced .
Biochemical Pathways
The inhibition of Dipeptidyl peptidase 4 affects the incretin system pathway. By preventing the degradation of incretin hormones, 1-(3-Aminopiperidin-1-yl)-2-ethoxyethan-1-one enhances the insulinotropic effect of these hormones. This leads to increased insulin synthesis and secretion, and decreased glucagon release from the pancreas. Consequently, hepatic glucose production is reduced, and glucose uptake in muscle and adipose tissue is increased .
Pharmacokinetics
Similar compounds have been shown to have good oral bioavailability and are metabolized primarily in the liver .
Result of Action
The molecular and cellular effects of 1-(3-Aminopiperidin-1-yl)-2-ethoxyethan-1-one’s action result in improved glycemic control. By inhibiting Dipeptidyl peptidase 4 and enhancing the effects of incretin hormones, it promotes insulin secretion and inhibits glucagon release. This leads to a decrease in hepatic glucose production and an increase in peripheral glucose uptake, thereby lowering blood glucose levels .
生化分析
Biochemical Properties
1-(3-Aminopiperidin-1-yl)-2-ethoxyethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism The interaction between 1-(3-Aminopiperidin-1-yl)-2-ethoxyethan-1-one and DPP-4 results in the inhibition of the enzyme’s activity, which can influence glucose levels in the body
Cellular Effects
1-(3-Aminopiperidin-1-yl)-2-ethoxyethan-1-one has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that this compound can modulate the activity of signaling pathways related to glucose metabolism, such as the GLP-1 pathway . Furthermore, 1-(3-Aminopiperidin-1-yl)-2-ethoxyethan-1-one has been found to impact gene expression by altering the transcription of genes involved in metabolic processes. These effects on cellular function highlight the potential of this compound in therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of 1-(3-Aminopiperidin-1-yl)-2-ethoxyethan-1-one involves several key interactions at the molecular level. This compound binds to the active site of dipeptidyl peptidase-4 (DPP-4), inhibiting its enzymatic activity This inhibition prevents the breakdown of incretin hormones, leading to increased levels of these hormones in the bloodstream As a result, there is an enhancement in insulin secretion and a reduction in glucagon levels, which helps regulate blood glucose levels
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Aminopiperidin-1-yl)-2-ethoxyethan-1-one have been observed to change over time. The compound exhibits stability under various conditions, but it may undergo degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained effects on cellular function, including prolonged inhibition of dipeptidyl peptidase-4 (DPP-4) activity . These findings suggest that 1-(3-Aminopiperidin-1-yl)-2-ethoxyethan-1-one has the potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 1-(3-Aminopiperidin-1-yl)-2-ethoxyethan-1-one vary with different dosages in animal models. Studies have shown that low doses of this compound can effectively inhibit dipeptidyl peptidase-4 (DPP-4) activity and improve glycemic control in diabetic rodent models . Higher doses may lead to toxic or adverse effects, including potential impacts on liver and kidney function . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
1-(3-Aminopiperidin-1-yl)-2-ethoxyethan-1-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in glucose metabolism, such as dipeptidyl peptidase-4 (DPP-4) The inhibition of DPP-4 by this compound leads to increased levels of incretin hormones, which enhance insulin secretion and regulate blood glucose levels
Transport and Distribution
The transport and distribution of 1-(3-Aminopiperidin-1-yl)-2-ethoxyethan-1-one within cells and tissues are influenced by its interaction with transporters and binding proteins . This compound is readily absorbed and distributed throughout the body, with a significant portion being transported to target tissues where it exerts its effects. The distribution of 1-(3-Aminopiperidin-1-yl)-2-ethoxyethan-1-one is also influenced by its lipophilicity and protein binding properties, which facilitate its movement across cell membranes and into various cellular compartments.
Subcellular Localization
1-(3-Aminopiperidin-1-yl)-2-ethoxyethan-1-one exhibits specific subcellular localization, which can affect its activity and function. This compound is known to localize in the cytoplasm and may also be found in other cellular compartments, such as the nucleus . The subcellular localization of 1-(3-Aminopiperidin-1-yl)-2-ethoxyethan-1-one is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
1-(3-aminopiperidin-1-yl)-2-ethoxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-2-13-7-9(12)11-5-3-4-8(10)6-11/h8H,2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVGXCRMAXWPRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}propanoic acid](/img/structure/B1464330.png)
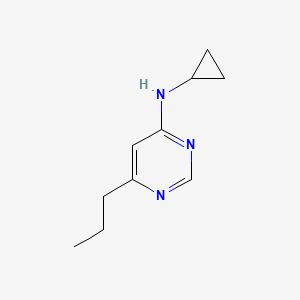

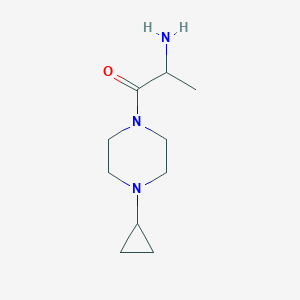
![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1464336.png)
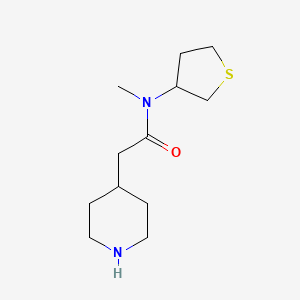
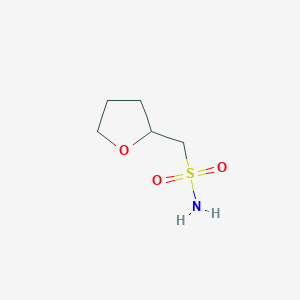
amine](/img/structure/B1464340.png)
![methyl({[1-(pyridin-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1464341.png)
![[(1-cyclohexyl-1H-pyrazol-4-yl)methyl]methylamine](/img/structure/B1464342.png)
